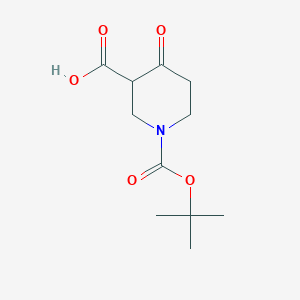

1-(叔丁氧羰基)-4-氧代哌啶-3-羧酸

描述

“1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H19NO4 . It is a solid substance at 20 degrees Celsius . The compound is also known by other names such as 1-Boc-4-piperidinecarboxylic Acid and 1-(tert-Butoxycarbonyl)isonipecotic Acid .

Synthesis Analysis

The synthesis of compounds similar to “1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid” involves the use of tert-butyloxycarbonyl (Boc) as the α-amino protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc-protected amino acid ionic liquids (Boc-AAILs) were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .

Molecular Structure Analysis

The molecular structure of “1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid” has been investigated using DFT/6-311++G (d,p) as the basis set level -B3LYP approach for the gas phase, polar aprotic, and protic solvents phases .

Chemical Reactions Analysis

The Boc group is one of the more widely used amine protecting groups. The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process . Another well-established method for faster (~ 10-30 min) and selective deprotection (in most cases) of Boc group utilizes (4M) HCl/dioxane .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.28 . It is a solid substance at 20 degrees Celsius .

科学研究应用

立体选择性合成

有机化学中的立体选择性合成

- 研究重点是叔丁基 3-烯丙基-4-氧代哌啶-1-羧酸酯及其衍生物的立体选择性合成,强调顺式异构体的定量产率以及通过三津野反应和碱性水解转化为反式异构体 (Boev 等,2015)。

与氧杂环缩合的哌啶衍生物的合成

- 该研究讨论了叔丁基 3-{[叔丁基(二甲基)甲硅烷基]烷基}-4-氧代哌啶-1-羧酸酯的形成及其环化为与氧杂环缩合的 N-Boc 哌啶衍生物的顺式异构体,展示了高立体选择性 (Moskalenko & Boev, 2014)。

哌啶衍生物的烷基化和合成

- 该论文介绍了叔丁基 4-氧代哌啶-1-羧酸二甲基腙与 BuLi 的烷基化,随后与 BrCH2CH=CRR' 反应生成叔丁基 3-烯基-4-氧代哌啶-1-羧酸酯,用作多种哌啶衍生物的前体 (Moskalenko & Boev, 2014)。

结构分析和应用

X 射线结构分析

- 利用 X 射线结构分析的一项研究揭示了叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-羧酸酯及其衍生物的分子堆积和键合特性,提供了分子结构和相互作用的见解 (Didierjean 等,2004)。

晶体结构检查

- 研究重点是 O-苄基-N-叔丁氧羰基-N-甲基-L-酪氨酸的晶体结构,以了解 N-甲基化在肽构象中的作用,重点是叔丁氧羰基的构象和苯环的取向 (Jankowska 等,2002)。

化学反应和转化

叔丁氧羰基化反应

- 引入了一种新型的叔丁氧羰基化试剂,1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉 (BBDI),用于含酸质子底物的叔丁氧羰基化,在温和条件下展示出高产率和化学选择性 (Saito 等,2006)。

胺的 N-叔丁氧羰基化

- 该研究探索了使用 H3PW12O40 作为催化剂对胺进行 N-叔丁氧羰基化,强调了该过程的效率和环境友好性,以及它在肽合成中的潜在应用 (Heydari 等,2007)。

2-芳基噻唑烷-4-羧酸衍生物的合成

- 报道了 3-叔丁氧羰基-2-芳基噻唑烷-4-羧酸衍生物的合成和构效关系分析,重点关注它们作为抗菌剂的潜力以及观察到的特定衍生物的增强活性 (Song 等,2009)。

作用机制

Target of action

The Boc group is primarily used to protect amines in organic synthesis . It prevents the amine group from reacting with other reagents during the synthesis process .

Mode of action

The Boc group can be added to an amine under basic conditions, forming a carbamate . When it’s no longer needed, the Boc group can be removed (deprotected) using an acid .

Biochemical pathways

The addition and removal of the Boc group are key steps in many synthetic pathways, particularly in the synthesis of peptides and other nitrogen-containing compounds .

Pharmacokinetics

The pharmacokinetics of a compound can be significantly affected by the presence or absence of a Boc group. The Boc group can increase the compound’s molecular weight and alter its polarity, which can affect its absorption, distribution, metabolism, and excretion .

Result of action

The use of the Boc group allows chemists to selectively react certain parts of a molecule while leaving others untouched. This can enable the synthesis of complex molecules with a high degree of control .

Action environment

The efficiency of Boc protection and deprotection can be influenced by various factors, including the temperature, the choice of solvent, and the presence of other functional groups in the molecule .

安全和危害

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQOYWPKMIGNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655171 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885274-97-5 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

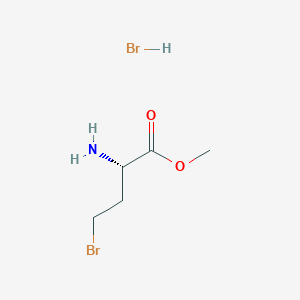

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B1416682.png)

![3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416684.png)

![Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate](/img/structure/B1416685.png)

![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B1416691.png)

![4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1416694.png)